1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one
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Overview
Description
1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzothiazole core linked to a piperazine ring, which is further connected to a methylpropanone group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Mechanism of Action
Target of action
The compound contains a thiazole ring, which is found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Therefore, it’s possible that this compound may also interact with biological targets in a similar manner.
Mode of action
The exact mode of action would depend on the specific biological target of the compound. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to a decrease in the production of a certain molecule in the body .
Biochemical pathways
Without specific information on the compound’s target, it’s difficult to say which biochemical pathways might be affected. Compounds with a thiazole ring have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors including its chemical structure, the route of administration, and the patient’s physiological condition. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
The result of the compound’s action would depend on its specific biological target and mode of action. For example, if the compound has anti-inflammatory activity, it might help to reduce inflammation in the body .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as temperature, pH, and the presence of other molecules in the body .
Preparation Methods
The synthesis of 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one involves several steps. One common method includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the reaction of 2-mercaptoaniline with acid chlorides.
Piperazine Ring Formation: The piperazine ring is typically formed through cyclization reactions involving appropriate diamines and dihalides.
Linking the Benzothiazole and Piperazine: The benzothiazole core is then linked to the piperazine ring through nucleophilic substitution reactions.
Introduction of the Methylpropanone Group: Finally, the methylpropanone group is introduced through alkylation reactions.
Industrial production methods often involve optimized reaction conditions, such as the use of microwave irradiation to accelerate the reactions and improve yields .
Chemical Reactions Analysis
1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound is explored for its use in the development of new materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar compounds to 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one include other benzothiazole derivatives such as:
- 1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone
- 3-(Piperazin-1-yl)-1,2-benzothiazole
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their biological activities and applications .
Properties
IUPAC Name |
1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-11(2)16(21)19-7-9-20(10-8-19)17-18-15-13(4)12(3)5-6-14(15)22-17/h5-6,11H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIDYGSBTXKRKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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